molecular formula C10H15N3O2 B13329053 Methyl 4-(1-methyl-1H-imidazol-4-yl)pyrrolidine-3-carboxylate

Methyl 4-(1-methyl-1H-imidazol-4-yl)pyrrolidine-3-carboxylate

Cat. No.: B13329053
M. Wt: 209.24 g/mol
InChI Key: AUSPFFRVNBAOKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(1-methyl-1H-imidazol-4-yl)pyrrolidine-3-carboxylate is a heterocyclic compound that features an imidazole ring fused with a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(1-methyl-1H-imidazol-4-yl)pyrrolidine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methylimidazole with a suitable pyrrolidine derivative in the presence of a catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(1-methyl-1H-imidazol-4-yl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a variety of substituted imidazole derivatives .

Scientific Research Applications

Methyl 4-(1-methyl-1H-imidazol-4-yl)pyrrolidine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(1-methyl-1H-imidazol-4-yl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the compound can act as an enzyme inhibitor, modulating the activity of target enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(1-methyl-1H-imidazol-4-yl)pyrrolidine-3-carboxylate is unique due to its fused ring structure, which imparts distinct chemical and biological properties. This structural feature enhances its stability and reactivity, making it a valuable compound in various applications .

Properties

Molecular Formula

C10H15N3O2

Molecular Weight

209.24 g/mol

IUPAC Name

methyl 4-(1-methylimidazol-4-yl)pyrrolidine-3-carboxylate

InChI

InChI=1S/C10H15N3O2/c1-13-5-9(12-6-13)7-3-11-4-8(7)10(14)15-2/h5-8,11H,3-4H2,1-2H3

InChI Key

AUSPFFRVNBAOKZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=C1)C2CNCC2C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.